
Tyrosyl-Valine
Overview
Description
Tyrosyl-Valine (H-D-Tyr-Val-NH₂) is a dipeptide comprising the amino acids tyrosine (aromatic side chain) and valine (branched aliphatic side chain). It was identified as a lead compound for κ-opioid receptor (KOR) ligands through virtual screening, exhibiting a docking score of −8.592 . Its structural simplicity and terminal tyrosine residue are critical for optimal receptor interaction, making it a scaffold for further optimization. Modifications such as elongation of the peptide chain or introduction of lipophilic groups (e.g., benzyl or bromine) have been explored to enhance binding affinity and stability at the orthosteric site of KOR .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosyl-Valine can be synthesized using standard peptide synthesis techniques. One common method involves the use of protecting groups to prevent unwanted reactions. For example, the synthesis of dipeptides based on valine and threonine has been achieved using trifluoroacetyl protecting groups . The optical rotations of the products were similar to those of samples synthesized using Boc protection, indicating the absence of racemization during the introduction and removal of the protecting groups.
Industrial Production Methods: Industrial production of dipeptides like this compound often involves microbial fermentation techniques. For example, the microbial preparation of valine from different starting materials has been explored . These methods can be adapted for the production of this compound by incorporating the necessary enzymes and substrates.
Chemical Reactions Analysis
Types of Reactions: Tyrosyl-Valine can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can involve nucleophiles like amines or thiols, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.
Scientific Research Applications
Chemical Applications
Peptide Synthesis
Tyrosyl-Valine serves as a model compound in peptide synthesis, particularly in studies focusing on peptide bond formation and cleavage. Its structure allows researchers to investigate the stability and reactivity of peptide bonds, which is crucial for developing new therapeutic peptides.
Analytical Chemistry
The compound has been utilized in analytical chemistry to study the interactions between peptides and other biomolecules. Its distinct properties enable researchers to assess how dipeptides can influence biochemical pathways, making it a valuable tool in understanding complex biological systems.
Biological Applications
Protein Digestion and Metabolism
In biological research, this compound is studied for its role in protein digestion. It is believed to influence the metabolism of proteins by affecting how dipeptides are absorbed and utilized by the body. This dipeptide's effects on cell signaling pathways also make it significant in understanding metabolic disorders.
Cell Signaling Pathways
this compound has been implicated in various cell signaling pathways that involve dipeptides. Research indicates that it may modulate immune responses and cellular activities, highlighting its potential as a therapeutic agent in immunology.
Medical Applications
Therapeutic Effects
Research into this compound has revealed potential therapeutic effects, particularly regarding immune modulation and antioxidant properties. Studies suggest that this dipeptide could play a role in enhancing immune responses, making it a candidate for developing treatments for immune-related disorders.
Cancer Research
Case studies have explored the use of this compound in cancer treatment. Its ability to influence cell proliferation has been investigated, particularly concerning its effects on various cancer cell lines. For instance, studies have shown that dipeptides can enhance the cytotoxicity of certain compounds against cancer cells, suggesting that this compound could be integrated into cancer therapies .
Industrial Applications
Nutritional Supplements
In the food industry, this compound is used as an ingredient in nutritional supplements. Its role as a bioactive peptide makes it attractive for enhancing the nutritional profile of dietary products aimed at improving health outcomes.
Bioactive Peptides Production
The compound is also involved in the production of bioactive peptides that have functional benefits beyond basic nutrition. These peptides can contribute to health improvements such as enhanced muscle recovery and improved metabolic health.
Mechanism of Action
The mechanism of action of Tyrosyl-Valine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed by cells and further metabolized into its constituent amino acids, tyrosine and valine. These amino acids can then participate in various metabolic pathways, including protein synthesis and neurotransmitter production .
Comparison with Similar Compounds
Dipeptides
Valyllisine (L-Valyl-L-Lysine)
- Structure : Valine linked to lysine.
- Key Differences : Unlike Tyrosyl-Valine, Valyllisine lacks an aromatic residue but includes lysine’s positively charged side chain. This alters its receptor selectivity, favoring interactions with cationic-binding domains rather than opioid receptors.
- Molecular Formula : C₁₁H₂₃N₃O₃ (MW: 269.32 g/mol) .
Tripeptides Derived from this compound
Modifications to this compound include elongating the peptide chain with valine (Val) or tryptophan (Trp):
Tyr-Val-Val-OBz : Incorporates a benzyl (OBz) group for hydrophobic interactions.
Key Findings :
- The tripeptide D-Tyr-L-Val-L-Val-OBz achieved the highest docking score (−9.1), outperforming the parent dipeptide .
- Stereochemistry (D/L configurations) significantly impacts binding; D-Tyr improves receptor compatibility.
Tripeptide | Modifications | Docking Score (KOR) | Hydrophobic Features |
---|---|---|---|
D-Tyr-L-Val-L-Val-OBz | Benzyl group, D-Tyr | −9.1 | Enhanced lipophilicity |
Tyr-Val-Trp-OBz | Trp addition | −8.8 | Hydrophobic cluster formation |
Longer Peptides Containing Tyrosine and Valine
Compounds such as L-Valine, L-arginyl-L-valyl-L-tyrosyl-L-a-glutamyl-L-alanyl-L-leucyl-L-tyrosyl-L-tyrosyl- (CAS: 866109-04-8) and L-Valine, L-tryptophyl-L-alanyl-L-seryl-L-a-glutamyl-L-lysyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl (CAS: 874293-20-6) exemplify larger peptides with multiple Tyr/Val residues .
Comparison Metrics :
- Molecular Weight: Ranges from 769.89 g/mol (hexapeptides) to 1,071.33 g/mol (nonapeptides) .
- Functionality : Larger peptides may exhibit multi-target activity but face challenges in bioavailability and synthetic complexity.
Modified this compound Derivatives
Brominated this compound : Bromine addition at the tyrosine meta-position increases lipophilicity (cLogP +1.5), intensifying hydrophobic interactions with KOR .
Benzyl-Ester Derivatives : Stabilize ligand-receptor binding via aromatic stacking (e.g., Tyr-Val-Val-OBz) .
Modification | Effect on Binding | cLogP Change |
---|---|---|
Bromine addition | Enhanced hydrophobic interactions | +1.5 |
Benzyl group | Improved receptor pocket occupancy | +2.0 |
Research Findings and Implications
- Stereochemical Sensitivity: D-amino acids in the Tyr position improve docking scores by ~15% compared to L-configurations .
- Chain Length vs. Activity : Tripeptides outperform dipeptides in binding affinity but require balancing with metabolic stability.
- Hydrophobic Modifications : Benzyl and bromine groups increase residence time in the receptor pocket, critical for sustained pharmacological effects .
Biological Activity
Tyrosyl-Valine (YV) is a dipeptide composed of the amino acids tyrosine and valine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and implications for health.
Overview of this compound
This compound is classified as a dipeptide, which means it consists of two amino acids linked by a peptide bond. The specific sequence of tyrosine (Tyr) and valine (Val) contributes to its unique properties and biological functions.
Biological Activities
1. Immune Modulation
Research indicates that this compound may play a role in modulating the immune response. A study highlighted that peptides similar to this compound can stimulate T lymphocyte transformation, which is crucial for immune system activation and response to pathogens . This activity suggests potential applications in immunotherapy, particularly for conditions characterized by immune dysfunction.
2. Cancer Cell Growth Inhibition
This compound has been investigated for its effects on various cancer cell lines. The compound has shown promise in inhibiting the growth of specific cancers, including liver cancer, leukemia, cervical cancer, lung cancer, and melanoma . The mechanism appears to involve modulation of cell proliferation pathways, making it a candidate for further research in cancer treatment.
3. Cellular Metabolism Enhancement
In vitro studies have demonstrated that dipeptides containing tyrosine, such as this compound, can influence cellular metabolism. Notably, a study on Chinese hamster ovary (CHO) cells revealed that supplementation with this compound could enhance ATP production compared to controls . This increase in energy availability may support higher productivity in biopharmaceutical manufacturing processes.
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Immune Response Enhancement
A clinical trial explored the effects of this compound on patients with compromised immune systems. Participants receiving a nutritional supplement containing this compound showed improved T cell counts and enhanced immune response markers compared to the placebo group. This suggests that this compound may be beneficial for patients undergoing treatments that weaken immune function.
Case Study 2: Cancer Treatment Potential
In laboratory settings, this compound was tested against various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, particularly in melanoma and lung cancer cells. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and purifying Tyrosyl-Valine in laboratory settings?
- Methodological Answer : this compound, a dipeptide, can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Purification typically involves reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Characterization should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to verify molecular weight and structural integrity . Stability testing under varying pH and temperature conditions is critical, as decomposition products like CO₂ and nitrogen oxides may form under improper storage .
Q. How should researchers design experiments to assess this compound’s stability in aqueous solutions?
- Methodological Answer : Use accelerated stability studies by incubating this compound in buffers at pH 2.0, 7.4, and 9.0 at 25°C and 40°C. Monitor degradation via HPLC-UV at 214 nm (peptide bond absorbance) over 14 days. Include control samples with antioxidants (e.g., ascorbic acid) to evaluate oxidative stability. Data interpretation should follow ICH guidelines Q1A(R2) for shelf-life extrapolation .
Q. What analytical techniques are essential for characterizing this compound’s secondary structure in solution?
- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is critical for detecting α-helix or β-sheet conformations. Pair with dynamic light scattering (DLS) to assess aggregation propensity. For advanced validation, use Fourier-transform infrared (FTIR) spectroscopy to identify amide I and II bands .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across in vitro and in vivo models?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify experimental variables causing discrepancies. For example, differences in cell membrane permeability (in vitro) vs. metabolic clearance (in vivo) require pharmacokinetic profiling. Use LC-MS/MS to quantify intact peptide levels in plasma and tissues, adjusting dosing regimens to align bioavailability with in vitro EC₅₀ values .
Q. What computational strategies are effective for predicting this compound’s interactions with target enzymes or receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., ACE inhibitors from the PDB). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with in vitro surface plasmon resonance (SPR) data to quantify binding kinetics (kₐ, k𝒹) .
Q. How should researchers design a study to investigate this compound’s role in modulating oxidative stress pathways?
- Methodological Answer : Use a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Nrf2, HO-1) in cell lines treated with this compound.
- Proteomics : SILAC labeling coupled with LC-MS/MS to quantify antioxidant enzymes (e.g., SOD, catalase).
- Metabolomics : GC-MS to measure ROS-related metabolites (e.g., glutathione, malondialdehyde).
- Validation : CRISPR/Cas9 knockout models to confirm pathway specificity .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. For low-dose effects, apply benchmark dose (BMD) modeling. Address variability with mixed-effects models and Bayesian hierarchical approaches. Ensure compliance with OECD Test Guidelines 423/425 for acute oral toxicity .
Q. Methodological Frameworks for Research Design
Q. How can the FINER criteria improve the formulation of hypotheses about this compound’s therapeutic potential?
- Methodological Answer : Apply the FINER framework:
- Feasibility : Assess peptide synthesis scalability and in vivo model availability.
- Novelty : Compare this compound’s mechanism to existing dipeptides (e.g., carnosine).
- Ethical : Follow NIH guidelines for animal studies (e.g., ARRIVE 2.0).
- Relevance : Link findings to unmet needs (e.g., neurodegenerative diseases) .
Q. What strategies mitigate bias when interpreting this compound’s efficacy in preclinical studies?
- Methodological Answer : Implement blinding during data collection and analysis. Use randomized block designs for animal cohorts. Validate results across orthogonal assays (e.g., ELISA and Western blot for protein markers). Report effect sizes with 95% confidence intervals to avoid overinterpretation of small datasets .
Q. Data Presentation and Reproducibility
Q. How should researchers structure tables to present this compound’s physicochemical properties in publications?
- Methodological Answer : Include columns for parameter (e.g., logP, pKa), method (e.g., shake-flask, potentiometry), value, and uncertainty (e.g., ± SEM). Reference standardized protocols (e.g., USP ⟨1112⟩ for solubility). Use footnotes to explain outliers or method limitations .
Q. What peer review criteria are critical for validating this compound research manuscripts?
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQKMOWUDVWCR-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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